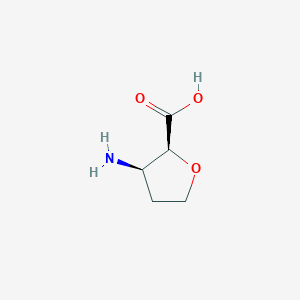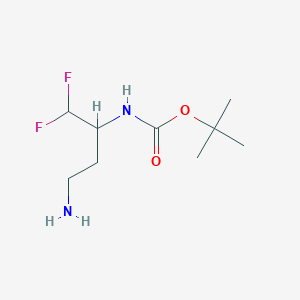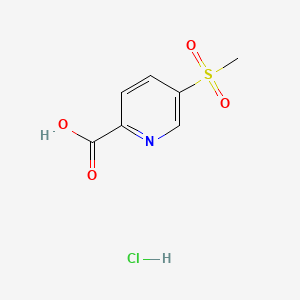![molecular formula C19H19NO5 B13549753 3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/no-structure.png)
3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid is an alanine derivative. This compound is often used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in peptide synthesis and as an ergogenic supplement that influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed under basic conditions, allowing for the coupling of amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which can be used in further chemical synthesis or research applications .
Aplicaciones Científicas De Investigación
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a coupling agent.
Industry: Used in the production of various chemical derivatives and supplements.
Mecanismo De Acción
The mechanism of action of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions. The compound influences anabolic hormone secretion and fuel supply during exercise by interacting with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxypropanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Similar in structure and used for similar applications.
Uniqueness
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid is unique due to its specific functional groups that allow for selective reactions in peptide synthesis. Its role as an ergogenic supplement also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H19NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C19H19NO5/c1-19(24,17(21)22)11-20-18(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,24H,10-11H2,1H3,(H,20,23)(H,21,22) |
Clave InChI |
GIPFUXAMVLFGLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)

![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)




